

# physicochemical properties of 5-Amino-4-bromo-2-chlorophenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Amino-4-bromo-2-chlorophenol

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Amino-4-bromo-2-chlorophenol**

## Introduction

**5-Amino-4-bromo-2-chlorophenol** is a halogenated and aminated phenolic compound. As a substituted aromatic molecule, it serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. The precise arrangement of its functional groups—hydroxyl, amino, bromo, and chloro—imparts a unique electronic and steric profile, dictating its reactivity, stability, and physical behavior. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful process development, formulation, quality control, and safety management.

This guide provides a detailed examination of the core physicochemical attributes of **5-Amino-4-bromo-2-chlorophenol**, grounded in available technical data. It offers insights into the causality behind its properties and outlines robust methodologies for its analytical characterization, ensuring scientific integrity and practical applicability.

## Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural arrangement of **5-Amino-4-bromo-2-chlorophenol** is key to understanding its properties.

- IUPAC Name: **5-amino-4-bromo-2-chlorophenol**
- CAS Number: 1232505-77-9
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrClNO
- Canonical SMILES: C1=C(C(=C(C=C1N)Br)O)Cl
- InChI Key: AHVAEBUVWFXKIV-UHFFFAOYSA-N

Caption: 2D structure of **5-Amino-4-bromo-2-chlorophenol**.

## Core Physicochemical Properties

The interplay of the functional groups defines the macroscopic and microscopic properties of the compound. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property                     | Value                               | Source(s) |
|------------------------------|-------------------------------------|-----------|
| Molecular Weight             | 222.47 g/mol                        |           |
| Physical Form                | Solid, Powder                       |           |
| Melting Point                | 185 - 189 °C (for a related isomer) | [1]       |
| Boiling Point                | Data not readily available          |           |
| Solubility                   | Insoluble in water                  | [2]       |
| pKa (Phenolic OH)            | Estimated ~8.5 - 9.5                |           |
| Partition Coefficient (logP) | ca. -0.09 (for a related isomer)    | [1]       |

### Expert Insights:

- **Melting Point:** The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the phenolic hydroxyl and amino groups, as well as dipole-dipole interactions from the C-Cl and C-Br

bonds. Note: The provided melting point is for a related isomer and should be considered an estimate; experimental verification is required.

- **Solubility:** Low aqueous solubility is expected for a polysubstituted benzene ring. While the amino and hydroxyl groups can participate in hydrogen bonding with water, the hydrophobic nature of the aromatic core and the large halogen atoms dominate. Solubility is expected to be higher in polar organic solvents like methanol, ethanol, and acetone.
- **Acidity (pKa):** The pKa of the phenolic proton is a crucial parameter influencing its ionization state in different pH environments. Compared to phenol (pKa  $\approx$  10), the electron-withdrawing inductive effects of the chlorine and bromine atoms are expected to increase the acidity (lower the pKa) of the hydroxyl group by stabilizing the resulting phenoxide anion.<sup>[3]</sup> Conversely, the amino group is an electron-donating group via resonance, which would tend to decrease acidity (raise the pKa).<sup>[3]</sup> The net effect of these competing influences results in an estimated pKa in the range of 8.5 to 9.5, making it a weak acid.
- **Lipophilicity (logP):** The partition coefficient (logP) measures the lipophilicity of a compound. The negative logP value for a related isomer suggests it is more hydrophilic than lipophilic, which is somewhat counterintuitive given its structure.<sup>[1]</sup> This value may be influenced by the experimental conditions (pH 7.5) where the molecule could be partially ionized.<sup>[1]</sup> For the neutral molecule, a positive logP would be expected. This parameter is critical for predicting membrane permeability and potential for bioaccumulation.

## Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

- **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the amino and hydroxyl groups. The two aromatic protons will appear as singlets or doublets (depending on the solvent and resolution) in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts will be influenced by the electronic effects of the adjacent substituents. The NH<sub>2</sub> and OH protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
- **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The <sup>13</sup>C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons bonded to the heteroatoms (O, N, Cl,

Br) will have characteristic chemical shifts. For example, the carbon attached to the hydroxyl group (C-OH) will be significantly downfield (deshielded).

- IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups. Expected peaks include:
  - O-H stretch: A broad band around 3200-3600  $\text{cm}^{-1}$  for the phenolic hydroxyl group.
  - N-H stretch: Two sharp peaks in the range of 3300-3500  $\text{cm}^{-1}$  for the primary amine.
  - C=C stretch: Aromatic ring vibrations around 1450-1600  $\text{cm}^{-1}$ .
  - C-O stretch: A strong band around 1200-1260  $\text{cm}^{-1}$ .
  - C-Cl and C-Br stretches: In the fingerprint region, typically below 800  $\text{cm}^{-1}$ .
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will show characteristic losses of substituents. A key feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), resulting in a complex M, M+2, M+4 pattern that is highly diagnostic.

## Methodologies for Analytical Characterization

Accurate and precise quantification is essential for quality control and research applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and robust technique for analyzing chlorophenol and aminophenol derivatives.<sup>[4][5][6]</sup>

## Protocol: Purity and Quantification by RP-HPLC

This protocol describes a self-validating system for the quantitative analysis of **5-Amino-4-bromo-2-chlorophenol**.

1. Principle: The compound is separated on a non-polar stationary phase (C18) based on its hydrophobicity, using a polar mobile phase for elution. Quantification is achieved by UV detection at a wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which should be determined experimentally (typically between 280-300 nm for such structures).

## 2. Instrumentation and Conditions:

- System: High-Performance Liquid Chromatography (HPLC) with a UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., Acetonitrile or Methanol). The exact ratio must be optimized to achieve good peak shape and resolution.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength:  $\lambda_{\text{max}}$  (determined experimentally).
- Injection Volume: 10  $\mu$ L.

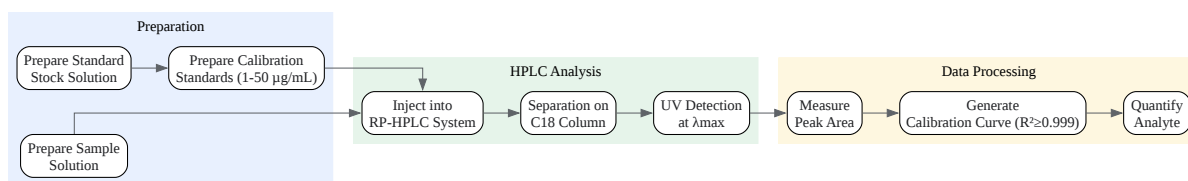
## 3. Reagent and Standard Preparation:

- Mobile Phase A: Prepare a 20 mM monobasic sodium phosphate solution in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45  $\mu$ m membrane.<sup>[4]</sup>
- Mobile Phase B: HPLC-grade Acetonitrile.<sup>[4]</sup>
- Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of **5-Amino-4-bromo-2-chlorophenol** reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., methanol or the mobile phase), sonicating if necessary.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50  $\mu$ g/mL) by serially diluting the stock solution with the mobile phase.

## 4. Analysis and Validation:

- System Suitability: Inject the middle concentration standard five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

- **Linearity:** Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The coefficient of determination ( $R^2$ ) should be  $\geq 0.999$ .<sup>[6]</sup>
- **Accuracy (Recovery):** Perform recovery studies by spiking a blank matrix with the analyte at low, medium, and high concentrations. The recovery should be within 98-102%.
- **Sample Analysis:** Prepare the sample solution at a concentration within the linear range and inject. Quantify using the calibration curve.



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Caption: Experimental workflow for RP-HPLC analysis.

## Safety and Handling

Based on safety data for the compound and its isomers, **5-Amino-4-bromo-2-chlorophenol** should be handled with care.

- **GHS Hazard Statements:** H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).<sup>[7]</sup>
- **GHS Pictogram:** GHS07 (Exclamation mark).
- **Precautionary Statements:**

- Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P270 (Do not eat, drink or smoke when using this product).[7][8]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][7] Avoid generating dust. Keep containers tightly sealed when not in use.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water.[7] If on skin, wash with soap and water.[7] If inhaled, move to fresh air.[7] If swallowed, give a glass of water and seek medical attention.[7]

## Conclusion

**5-Amino-4-bromo-2-chlorophenol** is a substituted phenol with a distinct set of physicochemical properties governed by the cumulative effects of its amino, bromo, chloro, and hydroxyl functional groups. Its solid state, moderate melting point, and low aqueous solubility are key considerations for handling and formulation. The compound's spectroscopic profile provides a reliable means of structural confirmation, while analytical techniques like RP-HPLC offer a robust method for quantification and purity assessment. A comprehensive understanding of these properties, coupled with stringent adherence to safety protocols, is fundamental for the effective and safe utilization of this compound in research and development.

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- To cite this document: BenchChem. [physicochemical properties of 5-Amino-4-bromo-2-chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027061#physicochemical-properties-of-5-amino-4-bromo-2-chlorophenol]

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